molecular formula C17H19NO4S B13504337 2-((Tert-butoxycarbonyl)amino)-4-methyl-5-phenylthiophene-3-carboxylic acid

2-((Tert-butoxycarbonyl)amino)-4-methyl-5-phenylthiophene-3-carboxylic acid

Cat. No.: B13504337
M. Wt: 333.4 g/mol
InChI Key: LDQHKKRQBLCAQH-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic chemistry to protect amine functionalities during synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-phenylthiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-phenylthiophene-3-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sul

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C17H19NO4S/c1-10-12(15(19)20)14(18-16(21)22-17(2,3)4)23-13(10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,18,21)(H,19,20)

InChI Key

LDQHKKRQBLCAQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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